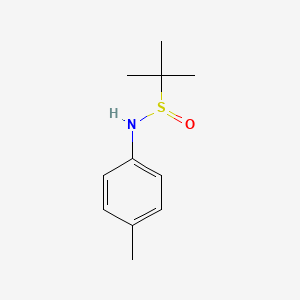
(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in asymmetric synthesis.
Synthetic Routes and Reaction Conditions:
-
Synthesis from ®-2-Methylpropane-2-sulfinamide:
Starting Material: ®-2-Methylpropane-2-sulfinamide
Reagents: p-Tolylmagnesium bromide
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. The reaction mixture is stirred for several hours to ensure complete conversion.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high yields and purity.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding sulfoxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed at low temperatures to prevent over-reduction.
Products: The major product is the corresponding sulfide.
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: The major products are the substituted sulfinamides.
Aplicaciones Científicas De Investigación
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide has a wide range of applications in scientific research:
-
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary to induce enantioselectivity in various reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective transformations.
-
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in the study of protein-sulfinamide interactions.
-
Medicine:
Drug Development: Explored as a building block for the synthesis of chiral drugs with improved pharmacological properties.
Diagnostic Agents: Potential use in the development of diagnostic agents for detecting specific biomolecules.
-
Industry:
Material Science: Utilized in the synthesis of chiral materials with unique optical properties.
Agriculture: Investigated for its potential use in the synthesis of chiral agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide involves its ability to form stable complexes with various substrates. The compound’s chiral center allows it to induce enantioselectivity in reactions by providing a chiral environment. This chiral environment influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is unique due to its specific chiral structure and reactivity. Similar compounds include:
(S)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide: The enantiomer of the compound, which has similar reactivity but induces the opposite enantioselectivity.
N-(p-Tolyl)sulfinamide: Lacks the chiral center, making it less effective in inducing enantioselectivity.
®-N-(p-Tolyl)propane-2-sulfinamide: Similar structure but with different substituents, leading to variations in reactivity and selectivity.
Propiedades
Fórmula molecular |
C11H17NOS |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
2-methyl-N-(4-methylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3 |
Clave InChI |
LBSVTZPZFDFKIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
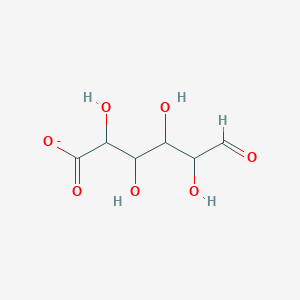
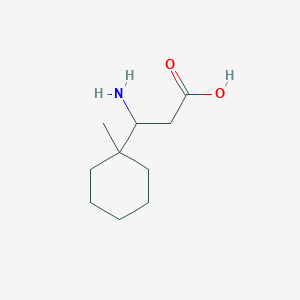
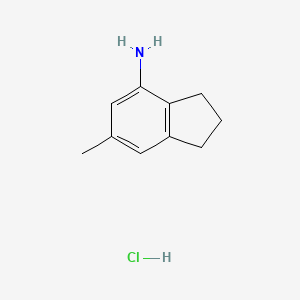
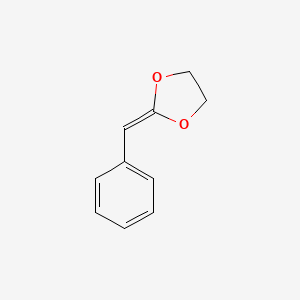
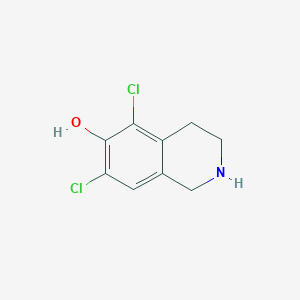
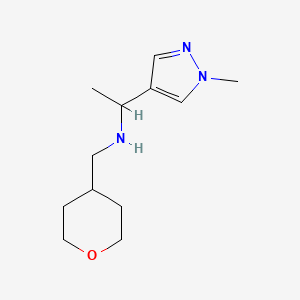
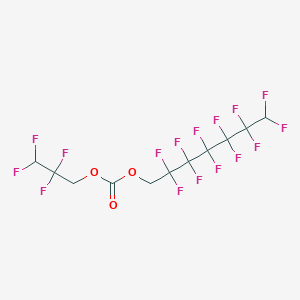
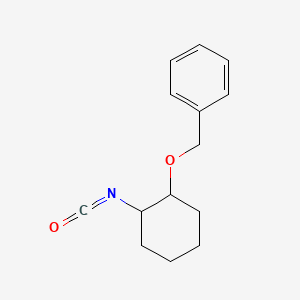

![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
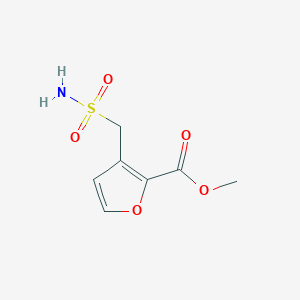
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
